![molecular formula C33H29O4P B14381778 Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 89865-26-9](/img/structure/B14381778.png)
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. The presence of diphenylmethyl and hydroxy(phenyl)methyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of diphenylmethanol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmagnesium bromide to yield the final product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including the concentration of reactants and reaction time, is essential to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions, including temperature, solvent, and catalyst choice, are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield diphenylmethyl phosphonic acid, while reduction can produce diphenylmethyl phosphine.
Applications De Recherche Scientifique
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it valuable for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the target enzyme and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [(hydroxy)(phenyl)methyl]phosphonate
- Dibenzyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate
- Dibenzyl [hydroxy(4-methylphenyl)methyl]phosphonate
Uniqueness
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of two diphenylmethyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89865-26-9 |
|---|---|
Formule moléculaire |
C33H29O4P |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
dibenzhydryloxyphosphoryl(phenyl)methanol |
InChI |
InChI=1S/C33H29O4P/c34-33(30-24-14-5-15-25-30)38(35,36-31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)37-32(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-25,31-34H |
Clé InChI |
SNRZIXMRMZTLTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C(C3=CC=CC=C3)O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


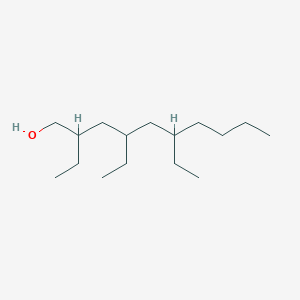
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
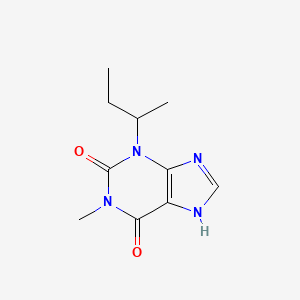
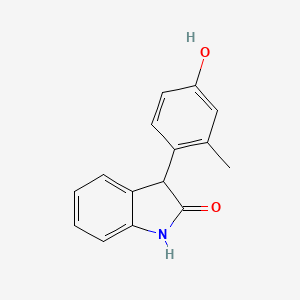
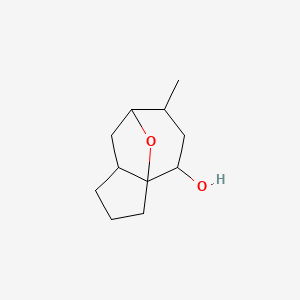
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
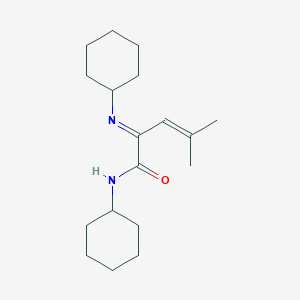
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
